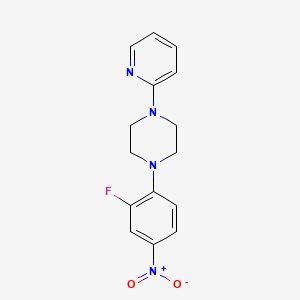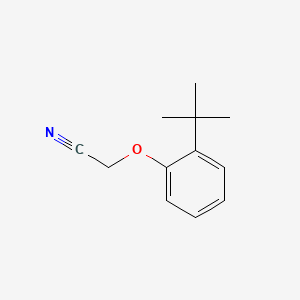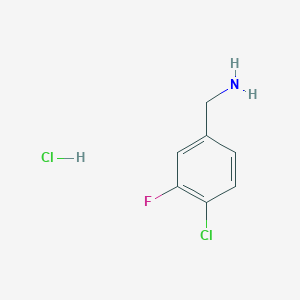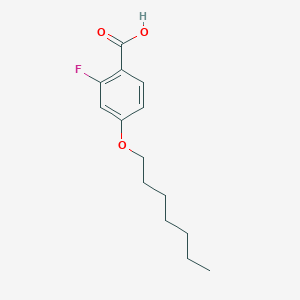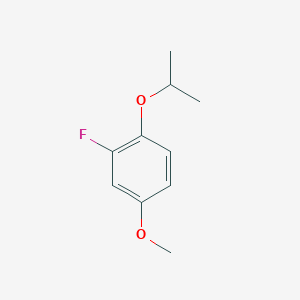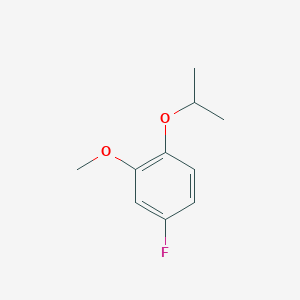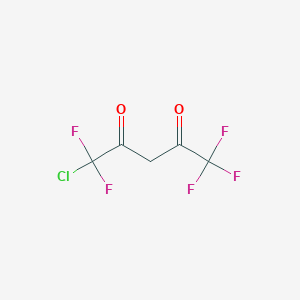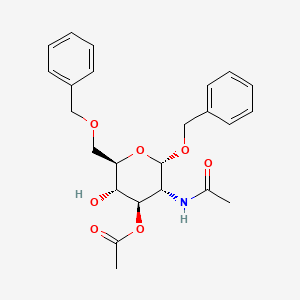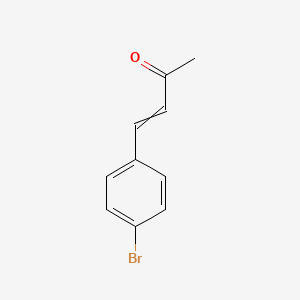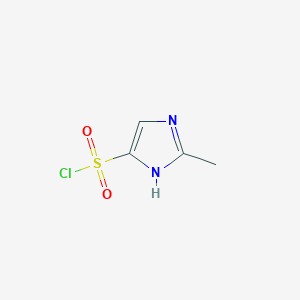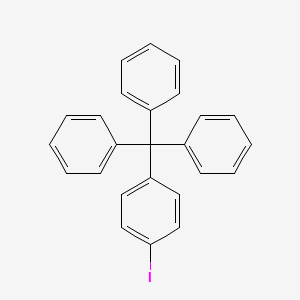
2,4-二氯-1-(2,2-二溴乙烯基)苯
描述
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” is a chemical compound with the molecular formula C8H4Br2Cl2 . It is used in various chemical reactions and is often used in research .
Synthesis Analysis
The synthesis of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” involves several steps and specific conditions. One of the methods used for its synthesis is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids .科学研究应用
有机合成中的氟化
2,4-二氯-1-(2,2-二溴乙烯基)苯衍生物的一个应用是在有机合成领域,特别是在区域选择性氟化中。赵等人(2016 年)使用甲苯中的湿四正丁基氟化铵(TBAF·3H2O)对这些衍生物进行了直接氟化,得到了(Z)-1-(2-溴-1-氟乙烯基)苯化合物,具有高收率和区域选择性。该过程以其对反应条件的依赖性而著称,并有助于合成氟化有机化合物 (Zhao, Ming, Tang, & Zhao, 2016)。
钌基催化剂的合成
在聚合物化学中,2,4-二氯-1-(2,2-二溴乙烯基)苯衍生物已被用于合成环聚合过程的钌基催化剂。Mayershofer、Nuyken 和 Buchmeiser(2006 年)在单核、双核和三核复分解催化剂的开发中利用了这些衍生物,这些催化剂在共聚物和其他聚合物材料的合成中具有应用 (Mayershofer, Nuyken, & Buchmeiser, 2006)。
光催化氧化研究
与 2,4-二氯-1-(2,2-二溴乙烯基)苯相关的化合物的な光催化氧化已被研究用于废水处理中的潜在应用。孙和 Pignatello(1993 年)确定了在 Fe 3+ 催化的过氧化氢在黑暗或紫外辅助反应中使 2,4-二氯-1-(2,2-二溴乙烯基)苯矿化过程中形成的瞬态产物。这项研究对于了解高级氧化过程中氯化化合物的降解途径具有重要意义 (Sun & Pignatello, 1993)。
新型荧光团的合成
在材料科学领域,2,4-二氯-1-(2,2-二溴乙烯基)苯衍生物已被用于合成新型荧光团。黄等人(2001 年)通过 1,4-双(二溴乙烯基)苯与各种芳香溴化物的 Sonogashira 反应开发了荧光团。这些荧光团表现出从靛蓝到红橙色的发射极大值范围,并在光学材料和传感器中具有潜在应用 (Hwang, Son, Ku, & Kim, 2001)。
属性
IUPAC Name |
2,4-dichloro-1-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2Cl2/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQDGXARVJYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
